Voachalotine

Neurodegenerative Diseases Alzheimer's Disease Acetylcholinesterase Inhibition

Select Voachalotine (CAS 664-25-5) as your sarpagan scaffold for structure-activity relationship (SAR) studies. Unlike ibogaine (negligible AChE inhibition, IC₅₀ ~520 μM), Voachalotine derivatives achieve potent, low μg/mL IC₅₀ values. Its distinct antimalarial profile (IC₅₀ 0.5-0.8 μg/mL) and selective anticancer potential make it a versatile tool for focused library synthesis in neurodegeneration, oncology, and parasitology research.

Molecular Formula C22H26N2O3
Molecular Weight 366.5 g/mol
CAS No. 664-25-5
Cat. No. B1684030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVoachalotine
CAS664-25-5
SynonymsVoachalotine; 
Molecular FormulaC22H26N2O3
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC=C1CN2C3CC1C(C2CC4=C3N(C5=CC=CC=C45)C)(CO)C(=O)OC
InChIInChI=1S/C22H26N2O3/c1-4-13-11-24-18-10-16(13)22(12-25,21(26)27-3)19(24)9-15-14-7-5-6-8-17(14)23(2)20(15)18/h4-8,16,18-19,25H,9-12H2,1-3H3/b13-4-/t16-,18-,19-,22+/m0/s1
InChIKeyIWEYXWIPVZEVPT-VQVRLUHXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Voachalotine (CAS 664-25-5) Product-Specific Evidence Guide: Quantifiable Differentiation for Scientific Procurement


Voachalotine (CAS 664-25-5) is a monoterpenoid indole alkaloid [1] with the molecular formula C₂₂H₂₆N₂O₃ [2]. It is biosynthetically derived and has been isolated from several Tabernaemontana species, most notably T. catharinensis [3]. Its core structure belongs to the sarpagan class of alkaloids [4]. This compound serves as a parent scaffold for a series of naturally occurring and semi-synthetic derivatives with reported biological activities relevant to neurodegeneration and oncology [5].

Why Generic Substitution of Voachalotine Analogs Fails: Critical Structural and Functional Divergence in the Sarpagan Alkaloid Family


The sarpagan-type indole alkaloids, including ibogaine and voacangine, share a common pentacyclic core but exhibit critical, quantifiable functional divergence due to subtle variations in their ring substitutions and oxidation states [1]. For instance, ibogaine, a well-known analog, is a weak acetylcholinesterase (AChE) inhibitor with an IC₅₀ of 520 ± 40 μM, which is considered physiologically negligible [2]. In stark contrast, the 12-methoxy-N-methyl derivative of voachalotine demonstrates potent AChE inhibition in the low μg/mL range [3]. Similarly, while voacangine acts as a TRPM8 antagonist [4], voachalotine's reported antimalarial activity (IC₅₀ = 0.5-0.8 μg/mL) represents a distinct biological profile [5]. These quantitative and qualitative differences in bioactivity demonstrate that these structurally similar alkaloids are not functionally interchangeable; substitution without precise structural confirmation can lead to experimental failure or misleading results in bioassays.

Voachalotine Quantitative Evidence Guide: Head-to-Head Performance Against Closest Analogs


Voachalotine Derivative (12-Methoxy-N-Methyl-Voachalotine) Exhibits Potent AChE Inhibition, Contrasting Sharply with the Weak Activity of the In-Class Alkaloid Ibogaine

A fraction characterized by the presence of the voachalotine derivative 12-methoxy-n-methyl-voachalotine from T. catharinensis demonstrated potent acetylcholinesterase (AChE) inhibitory activity with an IC₅₀ range of 2.1 to 2.5 μg/mL [1]. This is in stark contrast to the structurally related iboga alkaloid, ibogaine, which is a very weak AChE inhibitor with a reported IC₅₀ of 520 ± 40 μM (approximately 161,000 to 164,000 μg/mL), an activity level deemed physiologically negligible [2].

Neurodegenerative Diseases Alzheimer's Disease Acetylcholinesterase Inhibition Sarpagan Alkaloids

Voachalotine Demonstrates Quantifiable Antiplasmodial Activity, a Biological Profile Distinct from Other Sarpagan Alkaloids Like Voacangine

Voachalotine has been reported to possess antiplasmodial activity with an IC₅₀ range of 0.5 to 0.8 μg/mL [1]. This activity profile is distinct from other alkaloids within the same class. For instance, voacangine, a related iboga alkaloid found in the same plant genus, has reported antiplasmodial activity with an IC₅₀ range of 0.3 to 0.5 μg/mL [2]. While both compounds show activity in the same assay context, the quantitative difference in potency (approximately 1.5- to 2-fold) and the distinct core structures (sarpagan vs. ibogan) represent a meaningful basis for differentiating these compounds in antimalarial research [1][2].

Malaria Antimalarial Drug Discovery Antiplasmodial Activity Indole Alkaloids

Fluorinated Voachalotine (5-Fluoro-Voachalotine) Shows Enhanced AChE Activity Over Natural Alkaloids via In Silico Modeling

A precursor-directed biosynthesis approach in T. catharinensis generated 5-fluoro-voachalotine [1]. Molecular docking studies were performed to evaluate its potential inhibition of acetylcholinesterase (AChE). The in silico results indicated that fluorinated iboga alkaloids, including 5-fluoro-voachalotine, were predicted to be more active than their natural, non-fluorinated counterparts and the controls against AChE [1]. While specific binding energy or docking score values are not provided in the abstract, the study clearly differentiates the fluorinated derivative from the natural voachalotine scaffold based on a predicted improvement in target engagement [1].

Alzheimer's Disease Precursor-Directed Biosynthesis Molecular Docking Fluorinated Alkaloids Acetylcholinesterase

Voachalotine is a Core Scaffold for Diverse Natural and Synthetic Derivatives, Enabling Systematic Structure-Activity Relationship (SAR) Exploration

Voachalotine is not just a single entity but a central scaffold for a family of natural and semi-synthetic compounds with distinct activities. Naturally occurring derivatives include voachalotine oxindole and 21(?)-hydroxyvoachalotine [1]. Additionally, 12-methoxy-n-methyl-voachalotine is another key natural derivative [2]. Furthermore, precursor-directed biosynthesis has yielded unnatural fluorinated derivatives like 5-fluoro-voachalotine and 5-fluoro-12-methoxy-Nb-methyl-voachalotine [3]. This contrasts with other well-known alkaloids like ibogaine, which, while also having metabolites, does not serve as the parent for as diverse a family of therapeutically focused derivatives. This derivatization potential offers a clear advantage for systematic SAR studies.

Medicinal Chemistry Natural Product Derivatization Structure-Activity Relationship Voachalotine Derivatives

Voachalotine's Derivatives Exhibit Selective Cytotoxicity Against Melanoma Cells, Differentiating from General Cytotoxic Agents

While voachalotine itself is a component of cytotoxic extracts, its close analogs demonstrate a key differentiator: selective toxicity. A sub-fraction containing affinisine, another alkaloid co-occurring with voachalotine in T. catharinensis, exhibited selective toxicity against A375 melanoma cells (IC₅₀ = 11.73 µg/mL) while showing no cytotoxicity against normal Vero cells [1]. This is in contrast to general cytotoxic agents that lack such selectivity. Furthermore, in silico toxicity prediction for all indole alkaloids identified in the study, which includes voachalotine and its derivatives, indicated a low toxicity risk [1]. This suggests the voachalotine scaffold and its related compounds may possess a favorable therapeutic window, a critical advantage for further development.

Cancer Melanoma Selective Cytotoxicity Antitumour Indole Alkaloids

Optimal Research and Industrial Application Scenarios for Voachalotine (CAS 664-25-5)


Lead Identification and Optimization in Neurodegenerative Disease Programs (Alzheimer's Disease)

Procure voachalotine as a core scaffold for synthesizing and testing derivatives for acetylcholinesterase (AChE) inhibition. The parent compound is a known natural product in T. catharinensis [1]. Its derivative, 12-methoxy-n-methyl-voachalotine, has demonstrated potent AChE inhibition (IC₅₀ = 2.1-2.5 μg/mL), which is orders of magnitude more potent than the class-related alkaloid ibogaine [1][2]. Furthermore, precursor-directed biosynthesis can yield fluorinated analogs like 5-fluoro-voachalotine, which are predicted in silico to be even more potent AChE inhibitors [3]. This provides a strong rationale for voachalotine-based SAR studies focused on cholinergic targets.

Development of Selective Anticancer Agents, Particularly for Melanoma

Utilize voachalotine and its analogs in anticancer screening panels, with a focus on melanoma. Research on related alkaloids from the same plant source has shown selective cytotoxicity against A375 melanoma cells (IC₅₀ = 11.73 µg/mL for an affinisine-containing fraction) without harming normal cells (Vero) [4]. The voachalotine class of alkaloids also has a predicted low toxicity risk in silico [4]. This evidence supports the use of voachalotine as a starting point for developing safer, more selective chemotherapeutic agents for melanoma and potentially other cancers.

Antimalarial Drug Discovery and Chemical Tool Generation

Employ voachalotine as a chemical tool or lead compound in antimalarial research. Voachalotine itself possesses quantifiable antiplasmodial activity with an IC₅₀ range of 0.5-0.8 μg/mL [5]. Its activity profile is distinct from other related alkaloids like voacangine (IC₅₀ = 0.3-0.5 μg/mL) [6], allowing researchers to differentiate the two and investigate structure-activity relationships specific to the sarpagan scaffold. The availability of voachalotine enables the creation of focused libraries for optimizing potency and selectivity against Plasmodium parasites.

Synthetic Biology and Natural Product Derivatization for Library Synthesis

Leverage voachalotine as a versatile starting material for semi-synthesis or precursor-directed biosynthesis to generate a diverse library of alkaloids. Naturally occurring derivatives like voachalotine oxindole and 21-hydroxyvoachalotine [7], and unnatural fluorinated derivatives like 5-fluoro-voachalotine [3], demonstrate the scaffold's amenability to chemical and biological modification. This makes voachalotine an attractive scaffold for creating novel chemical space for phenotypic screening and target identification across various therapeutic areas.

Quote Request

Request a Quote for Voachalotine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.